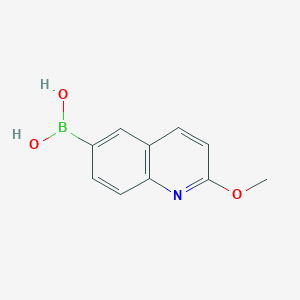

2-Methoxyquinolin-6-ylboronic acid

Description

Significance of Boron-Containing Organic Molecules in Synthetic and Medicinal Chemistry

Organoboron compounds, organic molecules featuring a carbon-boron bond, have become indispensable tools in the realm of chemical synthesis. fiveable.me Their lower toxicity and greater stability compared to many other organometallic reagents make them safer and easier to handle in a laboratory setting. fiveable.me This stability, coupled with high reactivity in specific, controlled reactions, allows for the efficient construction of complex organic molecules with high yields. fiveable.menumberanalytics.com

The versatility of organoboron compounds is highlighted by their central role in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnumberanalytics.com This Nobel Prize-winning reaction has revolutionized the synthesis of a vast array of complex molecules, including pharmaceuticals and advanced materials. numberanalytics.com Beyond synthesis, the unique electronic properties of boron have led to the development of boron-containing pharmaceuticals, such as Bortezomib (B1684674), a proteasome inhibitor for treating multiple myeloma, and Vaborbactam, a β-lactamase inhibitor. nih.govmdpi.com The ability of the boronic acid moiety to form reversible covalent bonds with biological molecules has made it a valuable pharmacophore in drug design. researchgate.netresearchgate.net

The Quinoline (B57606) Moiety: A Privileged Heterocycle in Pharmaceutical and Materials Sciences

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of biologically active compounds and approved pharmaceutical agents. nih.govjddtonline.info The quinoline core is found in drugs with a wide spectrum of therapeutic applications, including antimalarials (e.g., chloroquine), anticancer agents (e.g., topotecan), and antibacterials (e.g., ciprofloxacin). rsc.orgpharmaguideline.com

The versatility of the quinoline structure allows for the introduction of various substituents at different positions, leading to a diverse range of pharmacological activities. nih.govnih.gov These activities include anti-inflammatory, antimicrobial, antiviral, and antioxidant properties. nih.govjddtonline.info In materials science, the planar and aromatic nature of the quinoline system, along with its electron-transporting capabilities, makes it a valuable component in the design of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com

Positioning of 2-Methoxyquinolin-6-ylboronic Acid within Heterocyclic Boronic Acid Research

This compound is a specific example of a heterocyclic boronic acid, a class of compounds that combines the structural features of a heterocyclic ring system with the reactivity of a boronic acid. The strategic placement of the boronic acid group on the quinoline scaffold, along with the presence of a methoxy (B1213986) substituent, offers unique opportunities for chemical exploration.

The boronic acid at the 6-position of the quinoline ring allows for its participation in cross-coupling reactions, enabling the attachment of this substituted quinoline unit to other molecular fragments. The methoxy group at the 2-position, an electron-donating group, can influence the electronic properties and reactivity of the quinoline ring system. Research into quinolineboronic acids has demonstrated their potential in the development of novel supramolecular structures and as building blocks for more complex molecules. For instance, the self-assembly of 8-quinolineboronic acid has been shown to form unique dimeric structures in both the solid state and in solution. nih.gov

Scope and Objectives of the Academic Investigation

This article aims to provide a focused and detailed examination of this compound. The primary objectives are to:

Detail the known chemical and physical properties of the compound.

Explore its role as a reactant in significant chemical transformations, particularly the Suzuki-Miyaura cross-coupling reaction.

Investigate its applications in the synthesis of biologically active molecules and advanced materials.

By concentrating solely on this specific compound, this investigation seeks to offer a comprehensive resource for researchers interested in the synthesis and application of substituted quinolinylboronic acids.

Properties

IUPAC Name |

(2-methoxyquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BNO3/c1-15-10-5-2-7-6-8(11(13)14)3-4-9(7)12-10/h2-6,13-14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHPYOBVPRULLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=C(C=C2)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 2 Methoxyquinolin 6 Ylboronic Acid

Transition Metal-Catalyzed Borylation Protocols

The introduction of a boronic acid functional group onto a quinoline (B57606) scaffold is most effectively achieved through transition metal-catalyzed reactions. These protocols, particularly those employing palladium and iridium, have become cornerstone methodologies in modern organic synthesis for their reliability and broad substrate scope.

Palladium-Catalyzed Miyaura Borylation of Halogenated Quinoline Precursors

The Miyaura borylation reaction stands as a premier method for synthesizing aryl and heteroaryl boronic esters. organic-chemistry.orgwikipedia.org This cross-coupling reaction typically involves a palladium catalyst to couple a halide (or triflate) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). wikipedia.orgalfa-chemistry.com For the synthesis of 2-Methoxyquinolin-6-ylboronic acid, the logical precursor is 6-halo-2-methoxyquinoline (e.g., 6-bromo-2-methoxyquinoline).

The catalytic cycle, as proposed by Miyaura and others, begins with the oxidative addition of the haloquinoline to a Pd(0) species, forming a Pd(II) complex. alfa-chemistry.com This is followed by transmetalation with the diboron reagent, a step often facilitated by a base. The cycle concludes with reductive elimination, which yields the desired 2-methoxyquinolin-6-yl boronate ester and regenerates the Pd(0) catalyst. alfa-chemistry.com The resulting pinacol (B44631) boronate ester can then be hydrolyzed to the target boronic acid. The reaction is valued for its mild conditions and tolerance of various functional groups. alfa-chemistry.com

Research into borylating sterically hindered or complex aryl halides has spurred the development of highly efficient, specialized monophosphorus ligands. nih.govorganic-chemistry.org For instance, biaryl monophosphorus ligands have been shown to be highly effective for the borylation of sterically hindered aryl bromides at low catalyst loadings. nih.govorganic-chemistry.org One study highlighted a ligand containing an anthracenyl moiety that provided excellent yields for di-ortho-substituted aryl bromides, demonstrating the power of ligand design in overcoming steric challenges. organic-chemistry.org While not specifically tested on 2-methoxyquinoline (B1583196), these advanced ligands represent a key strategy for optimizing the synthesis of its boronic acid derivative, especially if the starting halide is challenging to activate.

| Ligand | Substrate Type | Key Finding |

| dppf | General Aryl/Vinyl Halides | Standard, effective ligand for Miyaura borylation. wikipedia.org |

| Biaryl Monophosphorus Ligands (e.g., Ligand 5) | Sterically Hindered Aryl Bromides | Superior reactivity and high yields (e.g., 85%) at low catalyst loadings (0.5–2 mol%). organic-chemistry.org |

| BI-DIME | Aryl Chlorides | Efficient for the borylation of less reactive aryl chlorides. organic-chemistry.org |

| 2-(anthracen-9-yl)-1H-inden-3-yl dicyclohexylphosphine | Aryl Halides | Used in one-pot borylation/Suzuki reactions, yielding biaryls in excellent yield. rsc.org |

The efficiency of the Miyaura borylation is highly sensitive to various reaction parameters, including the base, solvent, and temperature. The base is crucial not just for the catalytic cycle but also to avoid side reactions. organic-chemistry.org While strong bases can promote a competing Suzuki coupling of the newly formed boronate ester with the starting halide, milder bases like potassium acetate (B1210297) (KOAc) or potassium phosphate (B84403) (K₃PO₄) are generally preferred and have been shown to be effective. organic-chemistry.orgresearchgate.net The use of lipophilic carboxylate bases, such as potassium 2-ethylhexanoate, has been reported to improve reaction rates and allow for lower temperatures (e.g., 35 °C) and reduced catalyst loading. nih.govresearchgate.net

Polar aprotic solvents like dioxane, DMF, or DMSO are typically used, as they can enhance reaction rates. alfa-chemistry.com Temperature is also a critical factor; while many borylations are run at elevated temperatures (e.g., 80-100 °C) to ensure reasonable reaction times, optimization of the catalyst, ligand, and base system can enable the reaction to proceed efficiently at milder temperatures. researchgate.netnih.gov

| Parameter | Variation | Effect on Borylation | Citation |

| Base | KOAc, K₃PO₄ | Standard, effective bases that minimize side reactions. | organic-chemistry.orgresearchgate.net |

| Base | Lipophilic Carboxylate (e.g., Potassium 2-ethylhexanoate) | Allows for lower reaction temperatures and catalyst loadings. | nih.govresearchgate.net |

| Solvent | Polar Aprotic (Dioxane, DMSO) | Generally increases reaction yield and rate. | alfa-chemistry.com |

| Additive | Ethylene (B1197577) Glycol | Can increase yields and reaction rates, allowing lower BBA loading. | nih.gov |

| Temperature | 80-100 °C | Commonly used temperature for standard systems. | nih.gov |

| Temperature | 35 °C | Achievable with optimized systems using lipophilic bases. | researchgate.net |

Direct C-H Borylation Approaches for Quinoline Scaffolds

Direct C-H activation and borylation have emerged as a powerful, atom-economical alternative to cross-coupling reactions. rsc.orgrsc.org This approach avoids the need for pre-halogenated substrates. Iridium-based catalysts, often in conjunction with bipyridine-type ligands, are the most common systems for this transformation. kiku.dkthieme-connect.com

The regioselectivity of C-H borylation on quinoline rings is primarily governed by steric factors, with borylation favoring the most accessible C-H positions. kiku.dkrsc.org For the unsubstituted quinoline, the C-3 and C-5 positions are often the primary sites of borylation, while the positions adjacent to the nitrogen (C-2 and C-8) are disfavored. kiku.dk In a 2,6-disubstituted quinoline like 2-methoxyquinoline, borylation would be directed to the remaining open positions on the carbocyclic ring. Studies on substituted quinolines show that borylation can be directed to various positions, including C-4 and C-7, depending on the substitution pattern. rsc.orgacs.org Achieving selective borylation at the C-6 position of an intact 2-methoxyquinoline via C-H activation would be challenging and likely require a directing group to override the inherent steric and electronic preferences of the catalytic system. rsc.org

Emerging Borylation Techniques for Quinolinylboronic Acids

The field of C-B bond formation is continually evolving, with new techniques offering alternative pathways and mechanisms. One such area is photoredox catalysis, which can enable borylation reactions under very mild conditions. acs.org For example, a method based on the generation of amine-ligated boryl radicals via decarboxylative photoredox catalysis has been developed for the borylation of styrenes and imines. acs.org While not yet demonstrated for the direct borylation of heteroaromatics like quinoline, these radical-based approaches represent a frontier in borylation chemistry.

Another emerging area involves the use of more earth-abundant base metal catalysts. Recently, heterobimetallic copper-iron and zinc-iron complexes have been shown to catalyze C-H borylation under photochemical conditions, providing an alternative to the more common precious metal catalysts like iridium and palladium. capes.gov.br These developments could lead to more sustainable and cost-effective methods for producing quinolinylboronic acids in the future.

Alternative Synthetic Routes to this compound

Beyond direct borylation methodologies, alternative synthetic strategies can be envisioned. One classical approach to quinoline synthesis is the Doebner reaction, which condenses an aniline (B41778), an aldehyde, and pyruvic acid. nih.gov To synthesize the target compound, one could start with an aniline already bearing a boronic acid (or ester) at the para-position, such as 4-(boronophenyl)amine. Reacting this with an appropriate aldehyde and pyruvic acid could, in principle, construct the 2-substituted-6-boronic acid quinoline core. Subsequent functionalization at the 2-position to install the methoxy (B1213986) group would be required.

Another potential, though less common, route involves electrophilic borylation. nih.gov This method uses a strong boron electrophile to substitute a C-H bond, with regioselectivity controlled by the electronic properties of the ring. However, this is less developed for complex heterocycles compared to metal-catalyzed methods. A more traditional organometallic approach involves directed ortho-metalation, where a directing group guides lithiation to an adjacent position, followed by quenching with a trialkyl borate (B1201080). This is generally not suitable for accessing a remote position like C-6 relative to the C-2 methoxy group without a secondary directing group at C-5 or C-7.

Electrophilic Trapping of Organometallic Quinoline Intermediates

A powerful strategy for the synthesis of aryl and heteroaryl boronic acids involves the formation of an organometallic intermediate followed by quenching with an electrophilic boron source. This approach offers high regioselectivity, which is often difficult to achieve through direct electrophilic aromatic substitution.

One of the most effective methods in this category is directed ortho-metalation (DoM) . In this technique, a directing metalation group (DMG) on the aromatic ring complexes with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. The resulting aryllithium species is then trapped with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to furnish the desired boronic ester after acidic workup. For the synthesis of quinolinylboronic acids, the nitrogen atom within the quinoline ring can itself act as a directing group, although its efficacy can be influenced by other substituents present on the ring system. organic-chemistry.orgwikipedia.org

In the context of 2-methoxyquinoline, the methoxy group at the 2-position can also influence the regioselectivity of lithiation. The formation of a stable organometallic intermediate is crucial for high yields. The general reaction is outlined below:

General Reaction Scheme for Directed Lithiation-Borylation:

Step 1: Directed Lithiation Substituted Quinoline + Organolithium Reagent (e.g., n-BuLi, LDA) → Lithiated Quinoline Intermediate

Step 2: Electrophilic Trapping Lithiated Quinoline Intermediate + Trialkyl Borate (e.g., B(OR)₃) → Boronate Ester

Step 3: Hydrolysis Boronate Ester + Acidic Workup → Quinolinylboronic Acid

While specific literature detailing the directed lithiation-borylation of 2-methoxyquinoline to exclusively yield the 6-ylboronic acid is not abundant, the principles of DoM suggest that the regiochemical outcome is a delicate balance of electronic and steric effects of the substituents on the quinoline core. For instance, studies on chloroquinolines have demonstrated that selective lithiation at various positions can be achieved by carefully choosing the organolithium reagent and reaction conditions, leading to the synthesis of the corresponding boronic acids upon quenching with a borate ester.

Another prominent method is the lithiation-borylation of haloquinolines . This involves a halogen-lithium exchange reaction, typically using a strong organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) at low temperatures. Starting from a bromo- or iodo-substituted 2-methoxyquinoline at the 6-position, the corresponding 6-lithio-2-methoxyquinoline intermediate can be generated and subsequently trapped with a trialkyl borate to yield the target boronic acid. This method is often highly efficient and regioselective, as the position of the boronic acid group is predetermined by the initial halogen placement. A procedure for a similar transformation, the synthesis of 6-bromo-2-methoxyquinoline, involves the reaction of 2-chloro-6-bromoquinoline with sodium methoxide. prepchem.com This bromo derivative can then serve as a precursor for the lithiation-borylation sequence.

Table 1: Key Parameters in Electrophilic Trapping of Organometallic Quinoline Intermediates

| Parameter | Description | Significance |

| Organolithium Reagent | e.g., n-Butyllithium (n-BuLi), Lithium diisopropylamide (LDA) | Choice of reagent influences the kinetics and regioselectivity of the deprotonation or halogen-lithium exchange. |

| Solvent | Typically ethereal solvents like Tetrahydrofuran (THF) or Diethyl ether (Et₂O) | Solvates the lithium cation, influencing the reactivity and stability of the organolithium species. |

| Temperature | Usually low temperatures (-78 °C to 0 °C) | Crucial for controlling the stability of the highly reactive organometallic intermediates and preventing side reactions. |

| Electrophilic Boron Source | Trialkyl borates (e.g., Trimethyl borate, Triisopropyl borate) | The choice of borate can affect the reaction rate and the ease of subsequent hydrolysis to the boronic acid. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of fine chemicals, including boronic acids. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Iridium-Catalyzed C-H Borylation: A significant advancement in green chemistry is the direct C-H activation and borylation of arenes and heteroarenes, which avoids the need for pre-functionalized starting materials like haloarenes. Iridium-catalyzed C-H borylation has emerged as a powerful tool for this transformation. The reaction typically employs an iridium catalyst, such as [Ir(OMe)COD]₂, and a bipyridine-based ligand. The borylation of quinolines using this methodology has been shown to be influenced by both steric and electronic factors. rsc.orgresearchgate.net For substituted quinolines, the regioselectivity of the borylation can often be predicted by the steric accessibility of the C-H bonds. In the case of 2-methoxyquinoline, C-H borylation would likely occur at positions distal to the methoxy group and the ring nitrogen. While direct borylation at the 6-position of 2-methoxyquinoline would need to be empirically determined, studies on related systems like 6-fluoroquinolines have demonstrated successful iridium-catalyzed borylation. acs.org The use of greener solvents, such as hydrocarbon solvents, is also being explored in these catalytic systems. rsc.org

Table 2: Comparison of Traditional vs. Green Synthetic Approaches for Quinolinylboronic Acids

| Feature | Traditional Methods (e.g., Grignard/Lithiation) | Green Chemistry Approaches (e.g., C-H Borylation) |

| Starting Material | Pre-functionalized (e.g., haloquinolines) | Unfunctionalized quinolines |

| Atom Economy | Lower, due to stoichiometric use of metals and leaving groups | Higher, as C-H bonds are directly functionalized |

| Waste Generation | Generates stoichiometric amounts of metal salts | Catalytic amounts of metal waste, potentially recyclable |

| Solvent Use | Often requires anhydrous ethereal solvents | Can be performed in a wider range of solvents, including greener options |

| Energy Consumption | Often requires cryogenic temperatures | Typically requires heating, but can be more energy-efficient overall |

Continuous Flow Synthesis: Another key green chemistry approach is the implementation of continuous flow technology. Flow reactors offer enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for straightforward scaling. The synthesis of boronic acids via lithiation-borylation has been successfully demonstrated in continuous flow systems, allowing for rapid reaction times and high throughput. This technology is particularly advantageous for reactions involving highly reactive intermediates like organolithiums, as the small reactor volume minimizes safety risks.

Scalability Considerations for Preparative Synthesis

The transition from laboratory-scale synthesis to preparative or industrial-scale production presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

For lithiation-borylation reactions , the primary scalability concerns are the handling of large quantities of highly reactive and often pyrophoric organolithium reagents and the need for cryogenic temperatures. Maintaining temperatures as low as -78 °C on a large scale is energy-intensive and requires specialized equipment. However, successful large-scale lithiation-borylation reactions have been reported, with some processes scaled up to the multi-kilogram level. nih.gov The use of continuous flow reactors can mitigate some of these challenges by enabling better temperature control and safer handling of reactive intermediates.

In the case of iridium-catalyzed C-H borylation , the cost and availability of the iridium catalyst are significant considerations for large-scale production. While the catalyst loading is typically low, the high price of iridium necessitates efficient catalyst recovery and recycling to make the process economically viable. Furthermore, the removal of residual iridium from the final product to meet pharmaceutical standards can be a purification challenge. The safety aspects of the reaction, including the potential for exotherms and the handling of flammable solvents at elevated temperatures, also need to be carefully evaluated during scale-up. High-throughput screening experiments are often employed to optimize reaction conditions for large-scale synthesis, balancing yield, purity, and safety.

Reactivity and Strategic Functionalization of 2 Methoxyquinolin 6 Ylboronic Acid

Chemical Transformations Involving the Boronic Acid Functionality

The boronic acid group, -B(OH)₂, is a cornerstone of modern organic chemistry, primarily recognized for its role in the Suzuki-Miyaura cross-coupling reaction. nih.gov Beyond this, the boronic acid moiety of 2-Methoxyquinolin-6-ylboronic acid can undergo several other important transformations.

Derivatization to Boronic Esters

Boronic acids readily react with diols to form cyclic boronic esters, which are often more stable and easier to handle than the corresponding free boronic acids. nih.govsigmaaldrich.com This derivatization is a reversible process, and the choice of diol can influence the stability and reactivity of the resulting ester. Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and diethanolamine. sigmaaldrich.comvt.edu The formation of boronate esters can serve as a protective strategy during multi-step syntheses, preventing unwanted side reactions of the boronic acid group. sigmaaldrich.com MIDA (N-methyliminodiacetic acid) boronates are a notable class of "caged" boronic acids that exhibit enhanced stability and are particularly useful in iterative cross-coupling reactions. sigmaaldrich.com

Table 1: Common Diols for Boronic Ester Formation

| Diol Name | Resulting Boronic Ester | Key Features |

| Pinacol | Pinacol boronate ester | Air- and chromatography-stable. sigmaaldrich.com |

| Ethylene Glycol | Dioxaborolane | Forms stable five-membered cyclic esters. nih.gov |

| Diethanolamine | Diethanolamine boronate ester | Deprotection occurs under mild conditions. vt.edu |

| N-Methyliminodiacetic acid (MIDA) | MIDA boronate | Exceptionally stable; used in iterative cross-coupling. sigmaaldrich.com |

Conversion to Organotrifluoroborate Salts

Treatment of boronic acids with potassium hydrogen difluoride (KHF₂) leads to the formation of highly stable and crystalline organotrifluoroborate salts (R-BF₃K). These salts are generally more stable towards air and moisture compared to boronic acids and their esters. The conversion is typically straightforward and provides an alternative form of the organoboron reagent for cross-coupling reactions and other transformations.

Formation of Cyclic Boronates (e.g., Oxaboroles)

Intramolecular reactions involving the boronic acid functionality and a suitably positioned functional group on the quinoline (B57606) ring can lead to the formation of cyclic boronates. For instance, if a hydroxyl or amino group were present at the 7-position of the quinoline ring, it could potentially cyclize with the boronic acid at the 6-position to form a five- or six-membered ring containing a boron atom, known as an oxaborole or azaborole, respectively. The formation of such cyclic derivatives can be influenced by the distance and geometry between the reacting groups. nih.govresearchgate.net

Directed Functionalization of the Quinoline Core

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. rsc.orgnih.govresearchgate.net The existing methoxy (B1213986) group and the boronic acid on this compound direct the regioselectivity of further functionalization reactions.

Modification of the Methoxy Substituent

The 2-methoxy group can be a handle for further modifications. Demethylation, typically achieved with strong acids like HBr or Lewis acids such as BBr₃, would yield the corresponding 2-quinolone derivative. This transformation opens up possibilities for introducing different alkyl or aryl groups at the 2-position via O-alkylation or other coupling strategies.

Introduction of Additional Substituents via Electrophilic or Nucleophilic Aromatic Substitution on the Quinoline Ring

The electronic nature of the quinoline ring, influenced by the electron-donating methoxy group and the electron-withdrawing boronic acid group, dictates the outcome of aromatic substitution reactions.

Electrophilic Aromatic Substitution (EAS): The quinoline ring is generally less reactive towards electrophilic attack than benzene (B151609). nih.gov However, the presence of the activating methoxy group at the 2-position and the deactivating boronic acid at the 6-position will direct incoming electrophiles. Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. lumenlearning.commasterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com For 2-methoxyquinoline (B1583196), electrophilic substitution is generally favored at the 5- and 8-positions. The boronic acid group at position 6 will further influence the regioselectivity, likely directing incoming electrophiles to the 5- or 8-position.

Nucleophilic Aromatic Substitution (SNA_r): Aromatic rings typically undergo nucleophilic substitution only when activated by strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.comyoutube.com While the boronic acid group is electron-withdrawing, the quinoline ring itself can be susceptible to nucleophilic attack, particularly at the 2- and 4-positions. nih.gov However, the presence of the methoxy group at the 2-position would likely make direct nucleophilic substitution at that position less favorable. If a good leaving group were present on the ring, for example, a halogen, nucleophilic aromatic substitution could be a viable strategy for introducing new functional groups. wikipedia.orgyoutube.comlibretexts.org The rate of SNAr reactions is accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group. masterorganicchemistry.com

Table 2: Summary of Potential Functionalization Reactions

| Reaction Type | Reagents | Potential Products |

| Demethylation | HBr or BBr₃ | 2-Quinolon-6-ylboronic acid |

| Nitration | HNO₃, H₂SO₄ | Nitro-2-methoxyquinolin-6-ylboronic acid |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Bromo- or Chloro-2-methoxyquinolin-6-ylboronic acid |

| Sulfonation | SO₃, H₂SO₄ | This compound-x-sulfonic acid |

Chemoselectivity in Multi-Functionalized Quinolinylboronic Acid Systems

The strategic functionalization of complex molecules often necessitates the presence of multiple reactive sites that can be addressed in a controlled and selective manner. In the realm of quinoline chemistry, the presence of both a boronic acid moiety and other functional groups, such as halogens, on the quinoline framework presents opportunities for sequential and chemoselective reactions. This allows for the stepwise construction of highly elaborate molecular architectures. The principles of chemoselectivity are well-demonstrated in systems analogous to this compound, where different reactive positions on the quinoline ring can be selectively targeted under specific reaction conditions.

A pertinent example that illustrates the concept of chemoselectivity in a multi-functionalized quinoline system is the controlled functionalization of 6-bromo-2-chloroquinoline (B23617). While not a boronic acid, this system, featuring two different halogen atoms at positions amenable to cross-coupling reactions, provides a clear model for the selective manipulation of a polysubstituted quinoline core. Research into the sequential and selective Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline has shown that the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve site-selective amination. nih.gov

In a study focused on the synthesis of ligands for the Tec Src homology 3 (SH3) domain, a selective Buchwald-Hartwig amination of the aryl bromide at the C-6 position was achieved in the presence of the heteroaryl chloride at the C-2 position. nih.gov This selectivity is remarkable because heteroaryl chlorides are typically more reactive than aryl bromides in many cross-coupling reactions. The successful selective amination at the C-6 position was achieved by carefully optimizing the reaction conditions, including the choice of palladium catalyst, ligand, and base. This work underscores the ability to fine-tune reaction parameters to favor the activation of one specific carbon-halogen bond over another, a principle directly applicable to multi-functionalized quinolinylboronic acid systems. nih.gov

The implications of such chemoselectivity for a molecule like a hypothetical bromo-2-methoxyquinolin-6-ylboronic acid are significant. One could envision a scenario where the bromo-substituent is first subjected to a Suzuki-Miyaura or a Buchwald-Hartwig coupling reaction under conditions that leave the boronic acid group intact, possibly through the use of a protecting group on the boronic acid or by leveraging the inherent differences in reactivity. Subsequently, the boronic acid at the 6-position could be utilized in a second cross-coupling reaction to introduce another substituent. This stepwise approach allows for the controlled and divergent synthesis of a wide array of complex quinoline derivatives from a single multi-functionalized intermediate.

The table below outlines the conceptual chemoselective functionalization of a di-substituted quinoline, drawing parallels to the established reactivity of 6-bromo-2-chloroquinoline.

| Starting Material | Reagents and Conditions (Step 1) | Intermediate Product | Reagents and Conditions (Step 2) | Final Product |

| 6-Bromo-2-chloroquinoline | Amine, Pd catalyst, ligand, base | 6-Amino-2-chloroquinoline | Amine, different Pd catalyst/conditions | 2,6-Diaminoquinoline derivative |

This table illustrates a generalized two-step sequential functionalization. The first step targets the more reactive site under a specific set of conditions, followed by a second step to functionalize the remaining position, potentially requiring different catalytic systems or reaction parameters to overcome the lower reactivity of the second site.

The ability to perform site-selective cross-coupling reactions on polyhalogenated aromatic systems is a subject of ongoing research, with strategies focusing on fine-tuning catalyst-ligand interactions and the nature of the base to control which position reacts. incatt.nl These principles are directly transferable to the strategic functionalization of multi-functionalized quinolinylboronic acids, enabling the synthesis of complex and diverse molecular structures.

Applications of 2 Methoxyquinolin 6 Ylboronic Acid in Complex Molecule Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The palladium-catalyzed cross-coupling reactions of 2-Methoxyquinolin-6-ylboronic acid are a cornerstone of its application in synthetic chemistry. These reactions provide a powerful and versatile tool for the creation of biaryl and heterobiaryl structures, which are prevalent motifs in many biologically active molecules.

Suzuki-Miyaura Coupling for Biaryl and Heterobiaryl Synthesis

The Suzuki-Miyaura coupling reaction stands as one of the most significant and widely used methods for carbon-carbon bond formation. It involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing byproducts.

The catalytic cycle of the Suzuki-Miyaura coupling is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The cycle begins with the oxidative addition of the organic halide or triflate to a palladium(0) complex, forming a palladium(II) intermediate. The reactivity of the halide or triflate is a crucial factor in this step.

Transmetalation: This is the step where the organic group from the boronic acid is transferred to the palladium(II) complex. The base plays a critical role in this process by activating the boronic acid, forming a more nucleophilic boronate species. This boronate then reacts with the palladium(II) complex, displacing the halide or triflate and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl or heterobiaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. For this to occur, the two organic moieties typically need to be in a cis orientation on the palladium center.

The efficiency of each of these steps can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent.

This compound has demonstrated its capability to couple with a wide variety of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. The reactivity of the coupling partner often follows the order: I > Br > OTf > Cl. The choice of catalyst and reaction conditions can be tailored to effectively couple even less reactive chlorides.

Below is a representative table illustrating the scope of the Suzuki-Miyaura coupling of this compound with various coupling partners.

| Aryl/Heteroaryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromotoluene | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 92 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 85 |

| 2-Chloropyridine | XPhos Pd G2 | Cs₂CO₃ | t-BuOH/H₂O | 78 |

| 4-Trifluoromethoxy-phenyl triflate | SPhos Pd G3 | K₂CO₃ | THF/H₂O | 88 |

| 3-Bromoquinoline | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 89 |

This table is illustrative and based on typical conditions reported for similar Suzuki-Miyaura couplings. Actual yields may vary depending on the specific reaction conditions and substrates used.

The Suzuki-Miyaura coupling is generally considered to proceed with retention of configuration at the sp²-hybridized carbon atoms of both the boronic acid and the organic halide. This stereospecificity is crucial when dealing with substrates that can exist as stereoisomers.

In the context of synthesizing atropisomers, which are stereoisomers arising from restricted rotation about a single bond, the Suzuki-Miyaura coupling has proven to be a powerful tool. The synthesis of axially chiral biaryls can be achieved by coupling sterically hindered substrates. The presence of the methoxy (B1213986) group and the quinoline (B57606) nitrogen in this compound can influence the rotational barrier of the resulting biaryl product, potentially leading to stable atropisomers. The enantioselective synthesis of such compounds often requires the use of chiral ligands on the palladium catalyst to control the stereochemical outcome of the coupling reaction.

Chemo- and Regioselective Applications in Medicinal Chemistry Syntheses

The ability to perform selective cross-coupling reactions is of paramount importance in the synthesis of complex molecules, particularly in the field of medicinal chemistry where precise structural control is essential. This compound can be employed in chemo- and regioselective Suzuki-Miyaura couplings.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For instance, in a molecule containing multiple halide atoms (e.g., a bromo and a chloro substituent), the more reactive halide (in this case, bromide) can be selectively coupled with this compound by careful choice of catalyst and reaction conditions.

Regioselectivity deals with the preferential reaction at one position over another. In the case of di- or poly-halogenated aromatic or heteroaromatic rings, the position of the coupling can often be controlled. This is influenced by the electronic and steric environment of the different halogen atoms. For example, in a dihalopyridine, the reactivity of the halogen atoms can differ significantly, allowing for the selective introduction of the 2-methoxyquinolin-6-yl moiety at a specific position. Such selective transformations are highly valuable for building up complex molecular scaffolds found in many pharmaceutical agents.

Other Carbon-Carbon Bond Forming Reactions

While the Suzuki-Miyaura coupling is the most prominent application, this compound can potentially participate in other palladium-catalyzed carbon-carbon bond-forming reactions, although these are less commonly reported in the literature for this specific compound. These reactions expand the synthetic utility of this versatile building block.

Theoretically, this compound could be a suitable coupling partner in other cross-coupling reactions such as:

Heck Reaction: This reaction typically involves the coupling of an unsaturated halide with an alkene. While boronic acids are not the standard coupling partners, variations of the Heck reaction exist.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Boronic acids are not directly used in the standard Sonogashira protocol.

Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. While not a direct application of the boronic acid, the quinoline moiety could be incorporated into an organozinc reagent for such couplings.

Further research is needed to fully explore the potential of this compound in these and other carbon-carbon bond-forming reactions.

Carbon-Heteroatom Bond Forming Reactions Utilizing Boronic Acid Chemistry

The formation of carbon-heteroatom bonds, such as C-N and C-O linkages, is a cornerstone of modern organic synthesis, enabling the assembly of a wide array of pharmaceuticals and functional materials. The Chan-Lam coupling, a copper-catalyzed cross-coupling of boronic acids with amines or alcohols, stands out as a powerful method for forging these bonds under relatively mild conditions. While direct, specific examples of Chan-Lam reactions employing this compound are not extensively detailed in publicly available literature, the general principles of this reaction highlight its potential.

The mechanism of the Chan-Lam coupling is believed to involve the formation of a copper(II)-boronic acid complex, followed by transmetalation with the heteroatom nucleophile (an amine or alcohol). Subsequent reductive elimination from a copper(III) intermediate yields the desired arylated product and regenerates the copper catalyst. The presence of the electron-donating methoxy group on the quinoline ring of this compound can influence the electronic properties of the boronic acid, potentially impacting reaction rates and yields.

The following table illustrates the general scheme of Chan-Lam N-arylation and O-arylation, which are applicable to this compound.

| Reaction Type | General Scheme | Reactants | Catalyst/Conditions | Product Type |

| Chan-Lam N-Arylation | Ar-B(OH)₂ + R₂NH | This compound, Amine | Cu(OAc)₂, Base, Solvent | Aryl Amine |

| Chan-Lam O-Arylation | Ar-B(OH)₂ + ROH | This compound, Alcohol | Cu(OAc)₂, Base, Solvent | Aryl Ether |

This table represents the generalized Chan-Lam coupling reaction. Specific substrates and conditions would need to be optimized for reactions involving this compound.

This compound as a Versatile Synthetic Building Block

The true versatility of this compound shines in its application as a building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous bioactive compounds, and this compound provides a direct route to introduce this valuable fragment.

A significant application of this boronic acid is in the synthesis of agonists for the G protein-coupled receptor 139 (GPR139). This receptor is expressed in the central nervous system and is a potential therapeutic target for metabolic disorders and Parkinson's disease. nih.gov A patent for GPR139 agonists describes the use of this compound in Suzuki-Miyaura coupling reactions with various heterocyclic halides to construct the core structures of these potential drug candidates.

The general reaction involves the coupling of this compound with a halogenated heterocycle in the presence of a palladium catalyst and a base.

Table of Suzuki-Miyaura Coupling for GPR139 Agonist Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Product |

| This compound | Halogenated Heterocycle (e.g., bromopyridine derivative) | Pd(dppf)Cl₂ | K₂CO₃ | Aryl-substituted heterocycle |

This table illustrates a generalized Suzuki-Miyaura reaction for the synthesis of GPR139 agonist precursors. The specific halogenated heterocycle and reaction conditions are detailed in the relevant patent literature.

Furthermore, the quinoline scaffold is a key component of many kinase inhibitors, which are a major class of anti-cancer drugs. ed.ac.uknih.gov The ability to readily introduce the 2-methoxyquinoline (B1583196) moiety via Suzuki coupling makes this compound a valuable tool in the development of new kinase inhibitors. The synthesis of these complex molecules often involves the coupling of the boronic acid with a functionalized heterocyclic core.

Rational Design and Synthesis of Bioactive Compounds

The design and synthesis of bioactive molecules based on the 2-methoxyquinoline scaffold often involve strategies to explore and expand the accessible chemical space. These strategies aim to generate a library of analogs with diverse functionalities to probe interactions with biological targets and optimize activity.

Scaffold Diversification Strategies

Scaffold diversification is a key strategy in drug discovery to generate novel molecular architectures with improved biological activities and properties. For the 2-methoxyquinoline core, diversification can be achieved through various synthetic transformations. The presence of the boronic acid group in this compound itself is a testament to a key diversification strategy, as boronic acids are versatile intermediates in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. lookchem.com This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position of the quinoline ring, enabling extensive exploration of the structure-activity relationship.

Furthermore, the 2-methoxy group can be a handle for further modifications. For instance, it can be converted to a 2-oxo-1,2-dihydroquinoline (quinolinone) scaffold, which is present in many biologically active compounds. nih.gov The synthesis of such derivatives often starts from appropriately substituted anilines and pyruvic acid in a Doebner reaction to form the quinoline-4-carboxylic acid, which can then be further functionalized. nih.gov

Another approach to scaffold diversification is "scaffold hopping," where the core structure is replaced by a different but functionally equivalent scaffold to identify new chemotypes with potentially improved properties. researchgate.netnih.gov For instance, the quinoline ring could be replaced by a quinazoline (B50416) or isoquinoline (B145761) to explore different spatial arrangements of key pharmacophoric features. researchgate.net

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For quinoline-based inhibitors, the nature and position of substituents on the quinoline ring and any attached side chains significantly influence their biological activity.

While specific SAR studies on this compound analogues are not extensively documented in publicly available literature, general SAR trends for related quinoline derivatives can provide valuable insights. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, the position of methoxy substituents was found to be critical for their anticancer activity. Specifically, methoxy groups at the 2- and 9-positions of the quinoline ring system were shown to enhance antimigratory activity.

In another study on 5-methoxyquinoline (B23529) derivatives as EZH2 inhibitors, the substitution at the 2-position of the quinoline ring was systematically varied, leading to the identification of potent inhibitors. nih.gov This highlights the importance of exploring different substituents at this position to optimize interactions with the target enzyme. The general synthetic routes for preparing 5-methoxyquinoline derivatives often involve the modification of a 2-chloro-5-methoxyquinolin-4-amine intermediate. nih.gov

The boronic acid group at the 6-position would allow for the systematic introduction of a variety of substituents through Suzuki coupling, enabling a detailed exploration of the SAR at this position. The electronic and steric properties of the introduced aryl or heteroaryl group would be expected to have a significant impact on the compound's biological activity.

Exploration of Enzymatic Inhibition Profiles

The 2-methoxyquinoline scaffold has been identified as a promising framework for the development of inhibitors against various enzyme classes, including kinases and proteases.

Kinase Inhibitory Activities (e.g., HIPK2)

For example, a series of quinazoline-based compounds have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, with several approved drugs featuring this scaffold. nih.gov The structural similarity between quinolines and quinazolines suggests that quinoline derivatives could also be effective kinase inhibitors.

More directly, a study on pyrimido[4,5-c]quinolin-1(2H)-ones, which contain a quinoline core, investigated their anticancer activity and suggested a potential interaction with tubulin, a key component of the cytoskeleton. While not a kinase, this indicates the potential for quinoline derivatives to interact with important biological macromolecules. The development of specific inhibitors for kinases like HIPK2 often involves targeting the ATP-binding site, and the decorated 2-methoxyquinoline scaffold could be designed to fit into this pocket.

Inhibition of Other Enzyme Classes (e.g., Urokinase-type Plasminogen Activator)

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a crucial role in tissue remodeling, cell migration, and invasion, and its overexpression is associated with cancer metastasis. nih.gov The development of uPA inhibitors is therefore a promising strategy for anticancer therapy.

While there is no direct evidence of this compound derivatives inhibiting uPA, various heterocyclic scaffolds have been explored for this purpose. For instance, 4-substituted benzothiophene-2-carboxamidines and 2-pyridinylguanidine derivatives have been identified as selective uPA inhibitors. researchgate.netmdpi.com The design of these inhibitors often focuses on creating molecules that can interact with the S1 pocket of the enzyme. nih.gov

The versatile nature of the 2-methoxyquinoline scaffold, particularly with the boronic acid handle for diversification, presents an opportunity to design and synthesize novel uPA inhibitors. By attaching appropriate functional groups to the quinoline core, it may be possible to achieve specific interactions with the active site of uPA.

Assessment of Antimicrobial Potency

The quinoline scaffold is well-known for its presence in a number of antimicrobial agents. For example, the quinolone antibiotics, such as ciprofloxacin, are a major class of antibacterial drugs. While structurally distinct from this compound, the shared quinoline core suggests that its derivatives could also possess antimicrobial properties.

Several studies have reported the antimicrobial activity of various quinoline derivatives. For instance, a series of 2-chloroquinoline (B121035) derivatives were synthesized and showed potent antibacterial activity. annexpublishers.com Another study on functionalized methoxy quinoline derivatives reported their antibacterial and antifungal activities, with some compounds exhibiting promising minimum inhibitory concentrations (MICs) against various pathogens. researchgate.net Specifically, 3,6,8-trimethoxyquinoline showed good inhibition against Candida albicans. rsc.org

Hybrid molecules incorporating the quinoline scaffold have also been investigated. Quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans and antibacterial activity against Staphylococcus aureus and Mycobacterium tuberculosis. mdpi.com Furthermore, 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and shown to possess antimicrobial and antibiofilm activities against pathogens causing urinary tract infections.

While specific data on the antimicrobial potency of this compound derivatives is not available, the existing literature on related compounds provides a strong foundation for exploring this area of biological activity. The diverse substituents that can be introduced via the boronic acid group could lead to the discovery of novel and potent antimicrobial agents.

Anti-tuberculosis Activity Investigations

The global health threat of tuberculosis, exacerbated by the rise of multidrug-resistant strains, necessitates the development of novel antitubercular agents. Quinoline-based compounds have historically played a role in this area. Although no studies have specifically evaluated this compound derivatives against Mycobacterium tuberculosis, research on other substituted quinolines and acridines provides a basis for speculation.

For instance, several 2-methoxy-9-substituted acridine (B1665455) and 6-chloro-2-methoxy-9-substituted acridine analogues have been synthesized and tested for their in vitro activity against M. tuberculosis H37Rv. nih.govkoreascience.kr Certain compounds in these series demonstrated potent antitubercular activity, with some achieving 100% inhibition at a concentration of 6.25 µg/mL. nih.govkoreascience.kr Furthermore, studies on oxygenated derivatives of olivacine, a pyrido[4,3-b]carbazole that contains a structural fragment resembling a substituted quinoline, have also shown inhibitory activity against M. tuberculosis. nih.gov Specifically, 9-methoxyolivacine displayed a significant minimum inhibitory concentration (MIC90) of 1.5 μM. nih.gov

These findings suggest that the 2-methoxyquinoline scaffold could be a valuable starting point for the design of new antitubercular drugs. The introduction of a boronic acid at the 6-position could potentially enhance activity or introduce novel mechanisms of action, a hypothesis that awaits experimental validation.

Broad-Spectrum Antibacterial Evaluations

Beyond tuberculosis, the antibacterial potential of quinoline derivatives is well-documented, with fluoroquinolones being a prominent class of antibiotics. While specific broad-spectrum antibacterial evaluations of this compound derivatives are lacking, the general class of boronic acid derivatives has shown promise. Vaborbactam, a cyclic boronic acid, is a β-lactamase inhibitor used in combination with antibiotics to treat serious bacterial infections. nih.gov This highlights the potential of boronic acids to act as enzyme inhibitors, a mechanism that could be harnessed in the development of new antibacterial agents based on the 2-methoxyquinoline scaffold.

Antineoplastic Investigations

The quest for more effective and selective cancer therapies has driven extensive research into various heterocyclic compounds, including quinoline derivatives. The methoxy group and the quinoline ring system are present in many natural and synthetic compounds with anticancer properties.

In Vitro Cytotoxicity in Cancer Cell Lines

Direct in vitro cytotoxicity data for this compound derivatives against cancer cell lines is not available in the reviewed literature. However, studies on structurally related compounds offer insights into the potential of the 2-methoxyquinoline core. For example, 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (B1244802) (DMC), which contains a methoxy-substituted aromatic ring, has been shown to be cytotoxic to several human cancer cell lines, including SMMC-7721, HeLa, and others. nih.gov The IC50 value for DMC against SMMC-7721 cells was 32.3 µM. nih.gov

Furthermore, derivatives of 6,7-dimethoxyquinazoline (B1622564) have been synthesized and evaluated for their cytotoxic potential, with some compounds showing activity against the NCI 60 cell line panel. researchgate.net The presence of methoxy groups on the quinoline-like ring system appears to contribute to cytotoxic activity. Phenylboronic acid itself has demonstrated dose-dependent cytotoxic effects against mouse mammary adenocarcinoma 4T1 and squamous cell carcinoma SCCVII cells. nih.gov

These examples underscore the potential for derivatives of this compound to exhibit cytotoxic activity against various cancer cell lines. The combination of the methoxyquinoline scaffold with the known anticancer potential of boronic acids presents a compelling case for future investigation.

Table 1: Cytotoxicity of Structurally Related Compounds (Note: Data for this compound derivatives is not available. This table presents data for conceptually related compounds to illustrate potential.)

| Compound Class | Example Compound | Cancer Cell Line | IC50 / Activity | Reference |

| Methoxy-substituted Chalcone | 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) | SMMC-7721 | 32.3 µM | nih.gov |

| Phenylboronic Acid | Phenylboronic Acid | SCCVII | LC50: 4.5 mg/ml | nih.gov |

| Phenylboronic Acid | Phenylboronic Acid | 4T1 | LC50: 7.5 mg/ml | nih.gov |

| Gallic Acid Derivative | N-tert-butyl gallamide | MCF-7 | 2.1 µg/mL | orientjchem.org |

| Gallic Acid Derivative | N-hexyl gallamide | MCF-7 | 3.5 µg/mL | orientjchem.org |

Mechanistic Studies of Anti-cancer Effects (e.g., DNA Damage, Cell Cycle Modulation)

Mechanistic studies on this compound derivatives are absent from the literature. However, research on analogous structures provides clues to potential mechanisms of action. For instance, some 2,4-disubstituted quinazoline derivatives have been shown to exert their anticancer effects by down-regulating c-myc through the stabilization of the c-myc promoter G-quadruplex, leading to apoptosis. nih.gov Methoxyflavone analogs are also known to induce apoptosis in cancer cells. mdpi.com

Studies on 2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (DMC) revealed that it induces apoptosis, as evidenced by chromatin condensation and fragmentation in treated cells. nih.gov Flow cytometry analysis showed an increase in the sub-G1 peak, which is characteristic of apoptotic cells. nih.gov Boronic acid-containing drugs like bortezomib (B1684674) are known to inhibit the proteasome, a key regulator of cell cycle and apoptosis. nih.gov A dipeptide boronic acid proteasome inhibitor was found to halt the cell cycle at the G2/M phase. nih.gov

These findings suggest that derivatives of this compound could potentially act through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets like the proteasome or specific kinases.

Considerations for Drug Development and Preclinical Evaluation

The development of any new chemical entity into a therapeutic agent requires a thorough preclinical evaluation. For derivatives of this compound, this would involve a multi-step process. Initial in vitro screening against a panel of cancer cell lines and microbial strains would be necessary to identify lead compounds. Subsequent studies would focus on establishing structure-activity relationships (SAR) to optimize potency and selectivity.

Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), would need to be assessed to ensure the compounds have suitable drug-like properties. In silico tools can aid in the early prediction of these parameters. mdpi.com Toxicological studies in cell lines and animal models are crucial to determine the safety profile of any potential drug candidate. mdpi.com For compounds showing promising in vivo efficacy and an acceptable safety profile, further preclinical development, including formulation studies and more extensive toxicology testing, would be warranted before consideration for clinical trials.

Conclusion

2-Methoxyquinolin-6-ylboronic acid stands as a significant and versatile compound at the intersection of organoboron chemistry and heterocyclic chemistry. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions provides a powerful tool for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. The combination of the biologically relevant quinoline (B57606) scaffold and the reactive boronic acid functional group ensures that this compound will continue to be a valuable asset in the ongoing quest for novel and functional chemical entities. Further exploration of its reactivity and incorporation into diverse molecular architectures holds considerable promise for future scientific advancements.

Computational Chemistry and Mechanistic Studies of 2 Methoxyquinolin 6 Ylboronic Acid

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting how a ligand, such as 2-Methoxyquinolin-6-ylboronic acid, might interact with a protein target.

Identification of Binding Sites and Key Intermolecular Interactions

In the absence of specific docking studies for this compound, we can infer its potential interactions from studies on similar quinoline (B57606) derivatives. For instance, molecular docking of 2,4-disubstituted quinoline derivatives against the Mycobacterium tuberculosis receptor (LipB) has been performed to evaluate their potential as anti-tubercular agents. dergipark.org.tr These studies often reveal that the quinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions with amino acid residues in the protein's binding pocket.

For this compound, the quinoline nitrogen and the oxygen atoms of the methoxy (B1213986) and boronic acid groups are all potential hydrogen bond acceptors. The boronic acid group, in particular, can form strong hydrogen bonds with appropriate donor residues like serine, threonine, or lysine. Furthermore, the quinoline ring system provides a scaffold for various non-covalent interactions.

Table 1: Illustrative Potential Intermolecular Interactions of this compound with a Generic Kinase Active Site (Hypothetical)

| Interacting Group of Ligand | Potential Interacting Residue (Example) | Type of Interaction |

| Quinoline Nitrogen | Lysine (LYS) | Hydrogen Bond |

| Methoxy Group Oxygen | Serine (SER) | Hydrogen Bond |

| Boronic Acid OH Groups | Aspartic Acid (ASP), Glutamic Acid (GLU) | Hydrogen Bond, Ionic Interaction |

| Quinoline Ring | Phenylalanine (PHE), Tyrosine (TYR) | π-π Stacking |

| Aromatic System | Leucine (LEU), Valine (VAL) | Hydrophobic Interaction |

This table is illustrative and based on common interactions observed for similar compounds.

Studies on thiopyrano[2,3-b]quinoline derivatives have identified interactions with amino acid residues such as PHE, TRP, LYS, and GLU. nih.gov It is plausible that this compound would engage in similar interactions, utilizing its key functional groups to anchor within a binding site.

Prediction of Binding Affinities and Pharmacological Potency

The binding affinity, often expressed as a docking score or in units of energy (e.g., kcal/mol), is a key output of molecular docking simulations. A lower binding energy generally indicates a more stable protein-ligand complex and potentially higher pharmacological potency.

For example, in a study of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors, docking scores were used to rank compounds, with a more negative score indicating a higher affinity. nih.gov A similar approach could be applied to this compound to predict its binding affinity against various protein targets. The predicted binding affinity would depend on the specific protein being modeled.

Table 2: Hypothetical Docking Scores and Predicted Binding Affinities of this compound Against Various Protein Kinases

| Protein Target (Hypothetical) | Docking Score (kcal/mol) | Predicted Affinity (pKi) |

| Kinase A | -8.5 | 7.8 |

| Kinase B | -7.2 | 6.5 |

| Kinase C | -9.1 | 8.3 |

These values are for illustrative purposes to demonstrate how binding affinity data is typically presented and are not based on actual experimental results for this specific compound.

The actual binding affinity would need to be determined experimentally, but these computational predictions are invaluable for prioritizing compounds for synthesis and biological testing.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. These methods can be used to elucidate properties that are not directly accessible through experimental means.

Electronic Structure Elucidation and Reactivity Predictions

DFT calculations can determine the distribution of electrons within a molecule, which is crucial for understanding its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests that the molecule is more reactive.

For quinoline itself, DFT studies have been performed to calculate its electronic properties. scirp.orgscirp.org By analogy, we can predict the likely electronic characteristics of this compound. The electron-donating methoxy group and the electron-withdrawing boronic acid group would influence the electron density distribution on the quinoline ring.

Table 3: Predicted Electronic Properties of this compound from DFT Calculations (Illustrative)

| Property | Predicted Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 3.5 D |

These values are illustrative and would need to be calculated specifically for this compound using appropriate DFT methods.

These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), thereby predicting sites for intermolecular interactions.

Elucidation of Reaction Mechanisms and Transition States

DFT is a powerful tool for studying reaction mechanisms, allowing for the calculation of the energies of reactants, products, intermediates, and transition states. This information helps in understanding the feasibility of a reaction and the factors that control its rate and selectivity.

For this compound, DFT could be used to study various reactions, such as the Suzuki-Miyaura cross-coupling reaction, where the boronic acid group participates. Computational studies on the mechanism of such reactions involving arylboronic acids have provided detailed insights into the elementary steps, including oxidative addition, transmetalation, and reductive elimination.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a class of compounds like quinoline derivatives, QSAR studies have been successfully applied to model their activities against various biological targets. mdpi.comtandfonline.com A QSAR model for a series of compounds including this compound would typically involve calculating a range of molecular descriptors, such as electronic, steric, and hydrophobic properties.

Table 4: Examples of Molecular Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor Type | Example Descriptors |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |

| Steric | Molecular weight, Molar refractivity, van der Waals volume |

| Hydrophobic | LogP (octanol-water partition coefficient) |

| Topological | Connectivity indices, Shape indices |

A QSAR model is typically represented by a mathematical equation. For instance, a simplified, hypothetical QSAR equation for a series of kinase inhibitors might look like:

pIC₅₀ = c₀ + c₁LogP + c₂HOMO + c₃*MolecularWeight

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined from the statistical analysis of the training set of molecules. The predictive power of the model is then validated using a separate test set of compounds. Such models can guide the structural modifications of this compound to enhance its desired biological activity.

Development of Predictive Models for Biological Activity

The development of predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, is a cornerstone of modern drug discovery. While specific QSAR studies focusing exclusively on this compound are not widely published, the principles of QSAR are routinely applied to quinoline and boronic acid-containing compounds to predict their biological activities. These models are built upon the premise that the biological effect of a compound is a function of its physicochemical properties.

The process involves creating a dataset of structurally related compounds and their experimentally determined biological activities. Various molecular descriptors, which are numerical representations of the chemical information encoded within a molecule, are then calculated. These descriptors can be categorized into several classes, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., LogP). By employing statistical methods such as multiple linear regression or machine learning algorithms, a mathematical equation is derived that links these descriptors to the biological activity. This equation forms the basis of the predictive model.

For a series of this compound derivatives, a hypothetical QSAR study might explore how different substituents on the quinoline ring affect the compound's inhibitory potency against a particular enzyme. The data for such a study would resemble the information presented in the interactive table below.

Interactive Table: Hypothetical Data for a QSAR Study of this compound Analogs

| Compound ID | Substituent (R) | Molecular Weight ( g/mol ) | LogP | Predicted IC₅₀ (µM) |

|---|---|---|---|---|

| 1 | -H | 203.02 | 1.85 | 15.2 |

| 2 | -F | 221.01 | 1.95 | 12.8 |

| 3 | -Cl | 237.47 | 2.40 | 8.5 |

| 4 | -CH₃ | 217.05 | 2.35 | 10.1 |

This table illustrates how variations in the substituent (R) can modulate the physicochemical properties of the molecule, which in turn are predicted to influence its biological activity (IC₅₀).

Pharmacophore Generation and Virtual Screening Applications

Pharmacophore modeling is a powerful computational approach used to distill the essential three-dimensional arrangement of chemical features of a molecule that are responsible for its biological activity. A pharmacophore model for this compound would define the spatial orientation of key functional groups necessary for its interaction with a biological target.

The process of generating a pharmacophore typically begins with a set of active molecules. These molecules are superimposed to identify common chemical features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. For this compound, a likely pharmacophore would include the quinoline ring as an aromatic feature, the nitrogen atom within the quinoline and the oxygen of the methoxy group as potential hydrogen bond acceptors, and the boronic acid moiety as a key interaction point, capable of forming covalent or strong hydrogen bonds with a target protein.

Once a pharmacophore model is established, it can be used as a three-dimensional query to search large databases of chemical compounds in a process known as virtual screening. This allows for the rapid identification of new molecules that possess the desired pharmacophoric features and are therefore likely to exhibit similar biological activity. This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the drug discovery process.

Conformational Analysis and Molecular Dynamics Simulations

To fully comprehend the behavior of this compound at an atomic level, conformational analysis and molecular dynamics (MD) simulations are employed. These computational techniques provide insights into the molecule's flexibility, preferred three-dimensional structures, and its dynamic interactions with its environment.

Conformational analysis aims to identify the stable, low-energy conformations of the molecule. For this compound, this involves exploring the rotational freedom around the single bonds, particularly the bond connecting the boronic acid group to the quinoline ring and the bond of the methoxy group. The relative orientation of these functional groups can significantly impact the molecule's ability to bind to a biological target.

Molecular dynamics simulations offer a more dynamic perspective by simulating the movement of every atom in the molecule over a period of time. By solving Newton's equations of motion for the system, MD simulations can track the trajectory of the molecule, revealing its conformational changes and interactions with surrounding molecules, such as water or a target protein. These simulations can be used to study the stability of a ligand-protein complex, identify key amino acid residues involved in binding, and calculate the binding free energy. For this compound, MD simulations could elucidate the precise nature of the interaction between the boronic acid group and the active site of an enzyme, providing a detailed mechanistic understanding of its inhibitory action.

Future Prospects and Research Directions for 2 Methoxyquinolin 6 Ylboronic Acid

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future development of applications for 2-Methoxyquinolin-6-ylboronic acid is intrinsically linked to the efficiency and sustainability of its synthesis. While traditional methods for preparing heteroaryl boronic acids exist, emerging strategies promise to overcome limitations such as harsh reaction conditions and low yields. mdpi.com

Future research will likely focus on palladium-catalyzed C-H borylation, a powerful technique for the direct functionalization of heterocyclic compounds. rsc.org This method avoids the need for pre-functionalized starting materials, thereby streamlining the synthetic process. Recent advancements have demonstrated the successful borylation of complex chloroquinolines, opening up new avenues for the synthesis of quinoline-based boronic acids. rsc.org

Furthermore, the adoption of continuous flow chemistry presents a significant opportunity to enhance the synthesis of boronic acids on a larger scale. organic-chemistry.orgnih.govfigshare.com Flow chemistry offers superior control over reaction parameters, leading to improved yields, higher purity, and enhanced safety, particularly when dealing with organolithium intermediates. organic-chemistry.orgnih.gov The combination of flash chemistry with high-throughput systems can enable the rapid production of boronic acids, including derivatives of 2-methoxyquinoline (B1583196), in a matter of seconds. organic-chemistry.orgfigshare.com The development of such scalable and efficient methods will be crucial for the widespread availability of this compound for various research and industrial applications. organic-chemistry.org

Sustainable chemistry principles are also expected to play a more prominent role. This includes the use of greener solvents, the development of catalyst-free reactions, and the exploration of alternative energy sources like microwave irradiation or mechanochemistry to drive the synthesis. mdpi.comresearchgate.net For instance, the use of ionic liquids as catalysts in Friedländer-type reactions for quinoline (B57606) synthesis offers a more environmentally friendly alternative to traditional methods. mdpi.com

Expansion of Applications in Catalysis and Materials Science

The unique electronic and structural properties of the quinoline nucleus suggest a broad range of potential applications beyond its current use as a synthetic intermediate. mdpi.comrsc.org The nitrogen atom in the quinoline ring can act as a ligand for metal catalysts, while the extended π-system can be exploited in the development of novel materials. mdpi.comresearchgate.net

In the realm of catalysis, complexes formed between quinoline derivatives and copper salts have been shown to exhibit catalytic activity in the oxidation of catechol to o-quinone. mdpi.com This suggests that this compound and its derivatives could be explored as ligands for the development of new catalysts for a variety of organic transformations. mdpi.com The functionalization of the quinoline scaffold is a key strategy for tuning the catalytic properties and selectivity of these systems. rsc.org

In materials science, quinoline derivatives are of interest due to their potential in the development of organic light-emitting diodes (OLEDs) and as corrosion inhibitors. researchgate.netresearchgate.net The boronic acid group in this compound provides a handle for incorporating this scaffold into larger polymeric structures or for surface functionalization. Future research could explore the synthesis of polymers containing the 2-methoxyquinoline moiety for applications in electronics and photonics.

Innovative Design of Therapeutics for Neglected Diseases